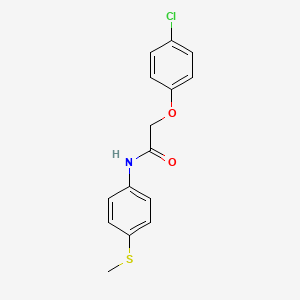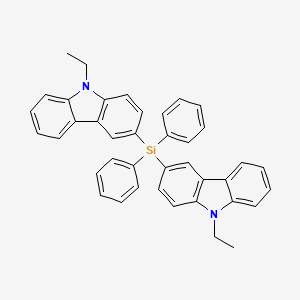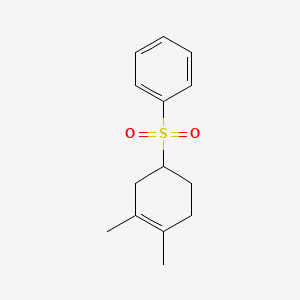
Tribenzyl(4-(methyl(phenyl)(p-tolyl)silyl)phenyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tribenzyl(4-(methyl(phenyl)(p-tolyl)silyl)phenyl)silane is a complex organosilicon compound with the molecular formula C41H40Si2 It is characterized by its unique structure, which includes multiple aromatic rings and silicon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tribenzyl(4-(methyl(phenyl)(p-tolyl)silyl)phenyl)silane typically involves the reaction of tribenzylsilane with 4-(methyl(phenyl)(p-tolyl)silyl)phenyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like toluene or dichloromethane are commonly used to dissolve the reactants and facilitate the reaction. The reaction mixture is then heated to a specific temperature, often around 80-100°C, to promote the formation of the desired product.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Tribenzyl(4-(methyl(phenyl)(p-tolyl)silyl)phenyl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents like ether or tetrahydrofuran under an inert atmosphere.
Substitution: Nitric acid, bromine; reactions are conducted in solvents like acetic acid or chloroform, often at low temperatures to control the reaction rate.
Major Products Formed
Oxidation: Silanol or siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Nitro or halogenated aromatic compounds.
Applications De Recherche Scientifique
Tribenzyl(4-(methyl(phenyl)(p-tolyl)silyl)phenyl)silane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential use in the development of silicon-based biomaterials and drug delivery systems.
Medicine: Explored for its potential as a component in pharmaceutical formulations and as a tool for studying silicon’s role in biological systems.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Tribenzyl(4-(methyl(phenyl)(p-tolyl)silyl)phenyl)silane involves its interaction with various molecular targets and pathways. The compound’s silicon atoms can form stable bonds with other elements, allowing it to participate in a range of chemical reactions. Its aromatic rings can engage in π-π interactions, influencing its reactivity and binding properties. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(Methylphenyl(p-tolyl)silyl)-4-(tribenzylsilyl)benzene
- 1,4-Bis(tribenzylsilyl)benzene
- 4-Phenyl-1-(p-tolyl)semicarbazide
Uniqueness
Tribenzyl(4-(methyl(phenyl)(p-tolyl)silyl)phenyl)silane is unique due to its combination of multiple aromatic rings and silicon atoms, which confer distinct chemical properties. Compared to similar compounds, it offers a higher degree of structural complexity and potential for diverse chemical reactivity. This makes it particularly valuable in research and industrial applications where specific reactivity and stability are required.
Propriétés
Formule moléculaire |
C41H40Si2 |
|---|---|
Poids moléculaire |
588.9 g/mol |
Nom IUPAC |
tribenzyl-[4-[methyl-(4-methylphenyl)-phenylsilyl]phenyl]silane |
InChI |
InChI=1S/C41H40Si2/c1-34-23-25-39(26-24-34)42(2,38-21-13-6-14-22-38)40-27-29-41(30-28-40)43(31-35-15-7-3-8-16-35,32-36-17-9-4-10-18-36)33-37-19-11-5-12-20-37/h3-30H,31-33H2,1-2H3 |
Clé InChI |
ZMLUSYCHDGPSOW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)[Si](C)(C2=CC=CC=C2)C3=CC=C(C=C3)[Si](CC4=CC=CC=C4)(CC5=CC=CC=C5)CC6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![9,10-Anthracenedione, 1-amino-4-[(4-methoxyphenyl)amino]-](/img/structure/B11945424.png)

![3-(Dichloroacetyl)-3-azabicyclo[3.2.2]nonane](/img/structure/B11945442.png)

